

# Physical and chemical properties of Olivomycin D

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## Compound of Interest

Compound Name: Olivomycin D

Cat. No.: B3344421

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## Olivomycin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Olivomycin D**, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant antitumor properties. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis through its interaction with DNA. This technical guide provides an in-depth overview of the physical and chemical properties of **Olivomycin D**, detailed experimental protocols for their determination, and a review of its biological activity, including proposed signaling and biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of **Olivomycin D** and related compounds.

### Physical and Chemical Properties

**Olivomycin D** is a yellow crystalline solid. Its physical and chemical properties are summarized in the tables below.

### General Properties

Property	Value	Reference
Appearance	Yellow crystals	
Molecular Formula	C <sub>47</sub> H <sub>66</sub> O <sub>22</sub>	
Molecular Weight	983.01 g/mol	
Melting Point	160-165 °C	

## Solubility

Quantitative solubility data for **Olivomycin D** is not readily available in the literature. However, based on the known solubility of the related compound, Actinomycin D, the following is an estimated solubility profile. It is recommended that researchers determine the precise solubility for their specific experimental conditions.

Solvent	Estimated Solubility (mg/mL)	Reference (for Actinomycin D)
Water	Insoluble	
Ethanol	~1	
Methanol	~10	
Dimethyl Sulfoxide (DMSO)	>20	

## Spectroscopic Data

### UV-Vis Spectroscopy

A representative UV-Vis absorption spectrum for **Olivomycin D** is not available in the reviewed literature. As a member of the aureolic acid family, it is expected to exhibit characteristic absorbance peaks in the UV-Visible region due to its chromophore structure. For reference, Actinomycin D, a related compound, displays a characteristic UV-Vis spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data specifically for **Olivomycin D** are not widely published. However, analysis of an analog of Olivomycin A provides some insight into the expected chemical shifts. The  $^{13}\text{C}$  NMR spectrum of this analog showed characteristic signals for the tricyclic aromatic moiety and the deoxy sugar chains. Notably, the absence of signals at  $\delta$  111 and 8 ppm for C-7 and its substituted methyl group, respectively, was a key differentiator from chromomycin A3[1].

## Mass Spectrometry

The mass spectrum of **Olivomycin D** would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the sequential loss of the sugar moieties from the aglycone core. A detailed fragmentation analysis of a related compound, Actinomycin D, has been reported, showing characteristic losses of the pentapeptide lactone rings[2].

## Experimental Protocols

The following are detailed methodologies for key experiments related to the physical and chemical characterization of **Olivomycin D**, based on standard practices for natural products.

### Melting Point Determination

Objective: To determine the melting point range of **Olivomycin D**.

Materials:

- **Olivomycin D** sample (finely powdered and dried)
- Capillary tubes
- Melting point apparatus
- Thermometer

Procedure:

- Pack a small amount of the dried **Olivomycin D** powder into a capillary tube to a height of 2-3 mm.

- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

## Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **Olivomycin D** in various solvents.

Materials:

- **Olivomycin D**
- Selected solvents (e.g., water, ethanol, DMSO)
- Small vials or test tubes with screw caps
- Shaker or vortex mixer
- Analytical balance
- Spectrophotometer or HPLC system

Procedure:

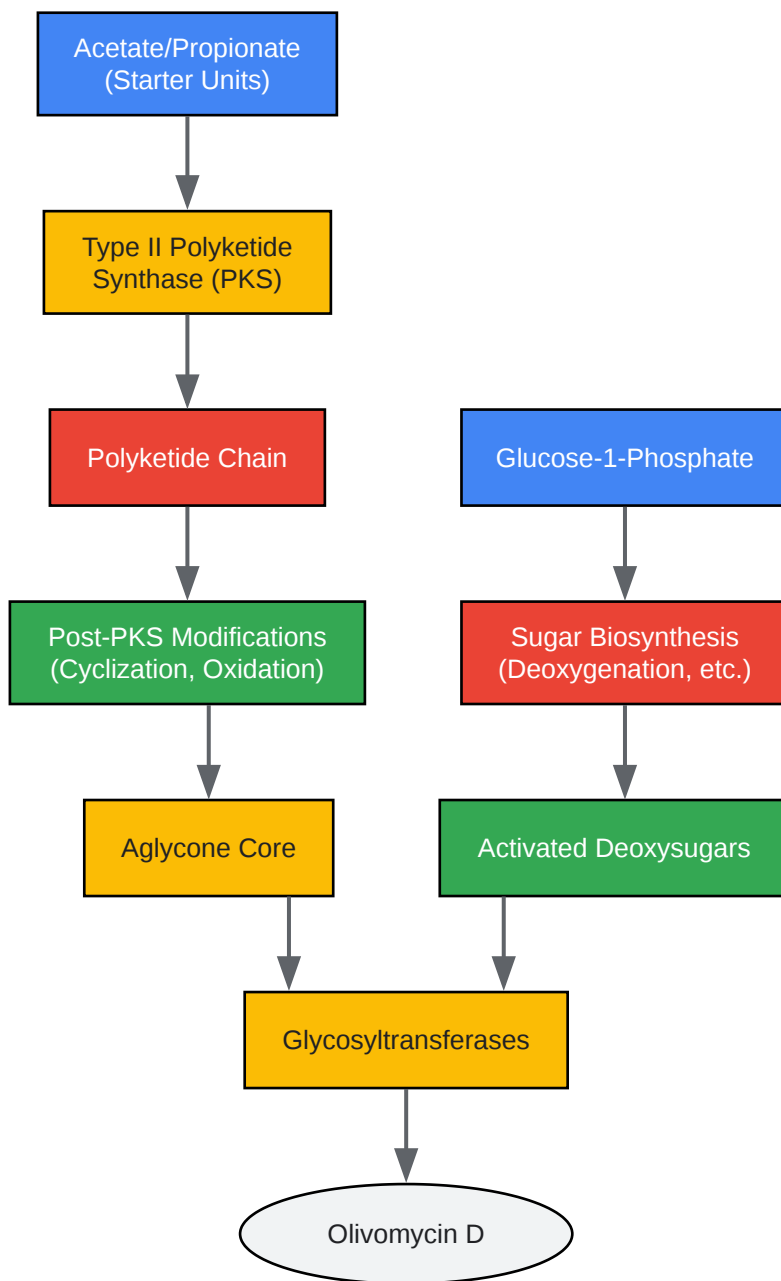
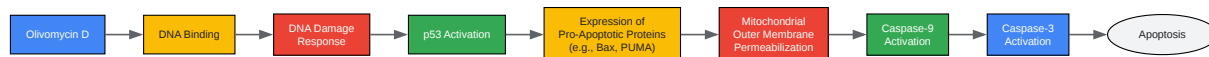
- Add an excess amount of **Olivomycin D** to a known volume of the solvent in a vial.
- Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.
- Dilute the supernatant with the same solvent to a concentration that is within the linear range of a pre-established calibration curve.
- Measure the concentration of **Olivomycin D** in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the  $\lambda_{\text{max}}$  or HPLC).
- Calculate the original concentration in the saturated solution to determine the solubility.

## Biological Activity and Pathways

### Mechanism of Action and Signaling Pathway

Olivomycin A, a closely related compound, induces apoptosis in cancer cells through a p53-dependent pathway[3]. It is proposed that **Olivomycin D** acts through a similar mechanism. The binding of **Olivomycin D** to DNA is thought to trigger a DNA damage response, leading to the activation of p53. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.



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